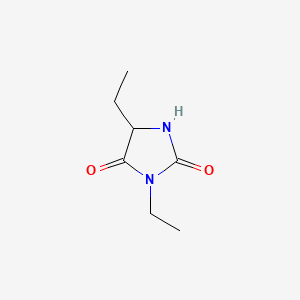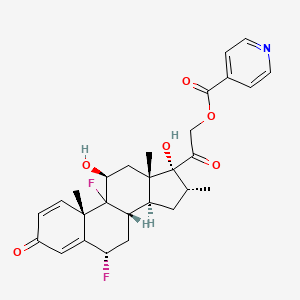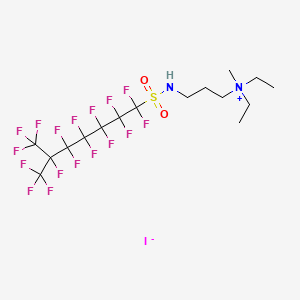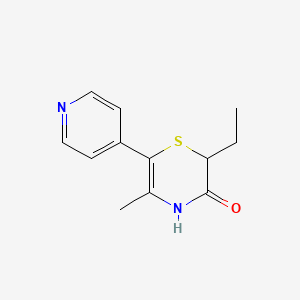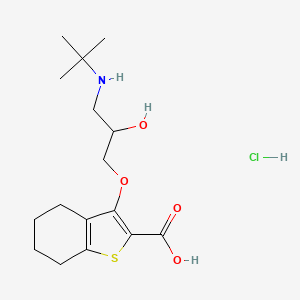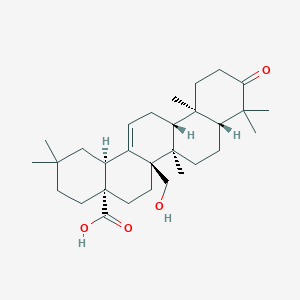
Myricerone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myricerone is a naturally occurring compound isolated from the plant Myrica cerifera. It is known for its significant biological activities, particularly as an endothelin receptor antagonist. The molecular formula of this compound is C30H46O4, and it has a molecular weight of 470.6838 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myricerone involves several steps. One of the key synthetic routes is the Baeyer–Villiger oxidation of this compound. This reaction requires a large excess of meta-chloroperoxybenzoic acid (m-CPBA) over an extended reaction time to proceed to completion. The reaction conditions also involve chromatographic purification to obtain the pure product .
Industrial Production Methods
the synthesis of its derivatives, such as 3,4-seco-derivatives, involves sequential protection reactions, ozonolysis, and treatment with potassium carbonate in aqueous methanol .
Análisis De Reacciones Químicas
Types of Reactions
Myricerone undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for the Baeyer–Villiger oxidation.
Hydrolysis: Sodium hydroxide is used for the hydrolysis of this compound derivatives.
Major Products Formed
Lactones: Formed through the Baeyer–Villiger oxidation of this compound.
Carboxylic Acids: Formed through the hydrolysis of this compound derivatives.
Aplicaciones Científicas De Investigación
Myricerone has several scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an endothelin receptor antagonist, which makes it a promising candidate for the treatment of cardiovascular diseases . Additionally, this compound and its derivatives have been evaluated for their binding affinity to the endothelin A receptor, showing significant potential in regulating blood pressure and vascular smooth muscle cell proliferation .
Mecanismo De Acción
The mechanism of action of Myricerone involves its role as an endothelin receptor antagonist. It selectively binds to the endothelin A receptor, inhibiting the vasoconstrictory action of endothelin-1. This leads to the relaxation of vascular smooth muscle cells and a reduction in blood pressure .
Comparación Con Compuestos Similares
Myricerone can be compared with other endothelin receptor antagonists, such as bosentan and ambrisentan. While bosentan and ambrisentan are synthetic compounds, this compound is a naturally occurring compound with a unique structure derived from Myrica cerifera . This natural origin may offer advantages in terms of reduced side effects and better biocompatibility.
List of Similar Compounds
Bosentan: A synthetic endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: Another synthetic endothelin receptor antagonist with similar applications.
This compound’s unique natural origin and structure make it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Número CAS |
145039-10-7 |
|---|---|
Fórmula molecular |
C30H46O4 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-(hydroxymethyl)-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-14-29(24(33)34)15-16-30(18-31)19(20(29)17-25)7-8-22-27(5)11-10-23(32)26(3,4)21(27)9-12-28(22,30)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,27-,28+,29-,30-/m0/s1 |
Clave InChI |
WVGVTIMZQLYBLX-SXOOSYOQSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)C)(C)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)CO)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
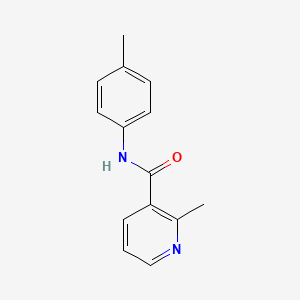
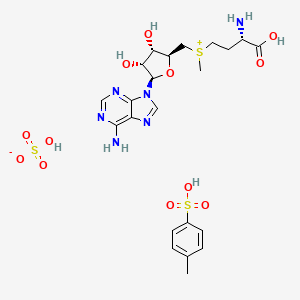
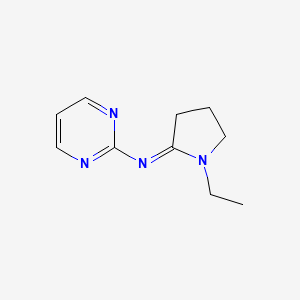
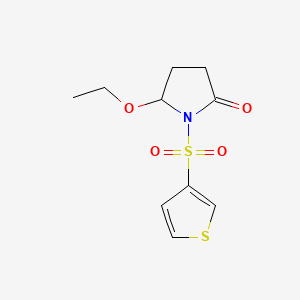
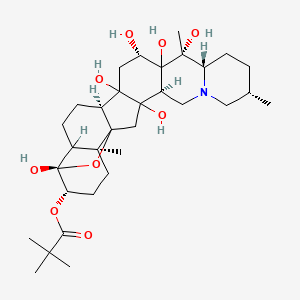
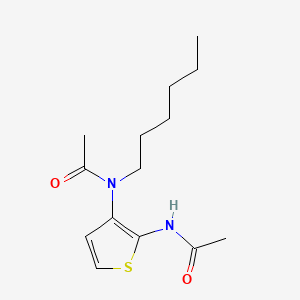
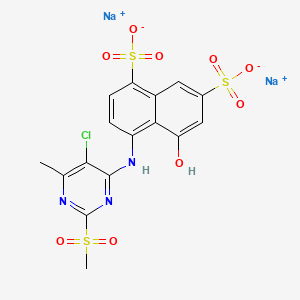
![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
